1,3,3-Trimethylpiperidin-4-one

Overview

Description

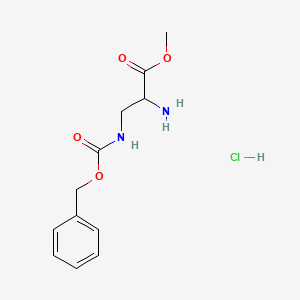

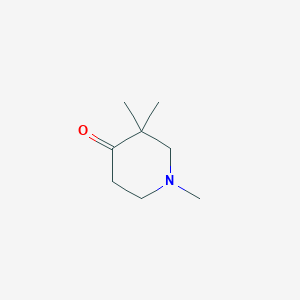

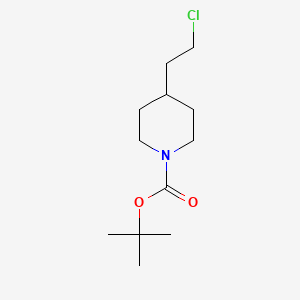

1,3,3-Trimethylpiperidin-4-one is a chemical compound with the molecular formula C8H15NO. It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

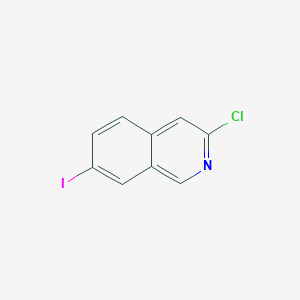

The molecular structure of 1,3,3-Trimethylpiperidin-4-one consists of a six-membered ring with one nitrogen atom and five carbon atoms. The three methyl groups are attached to the nitrogen atom, and the ketone functional group is attached to the fourth carbon atom .Scientific Research Applications

Antimicrobial Activity

1,2,5-Trimethylpiperidin-4-ols, derivatives of 1,3,3-Trimethylpiperidin-4-one, demonstrate significant antimicrobial properties. One derivative, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride, exhibits a broad spectrum of antimicrobial activity against various microorganisms, suggesting potential for further antimicrobial research and applications (Dyusebaeva et al., 2017).

Chemical Synthesis and Structural Studies

1,3,3-Trimethylpiperidin-4-one is integral in the synthesis of heterocyclic 1,5-dicarbonyl compounds through its reactions with benzylideneacetophenone. This process involves cascade-type chalcone addition and intramolecular aldol condensation, leading to the formation of the 3-azabicyclo[3.3.1]nonane system. Such reactions are crucial for understanding the regio- and stereochemical aspects of these compounds (Vatsadze et al., 2004).

Spectral and Structural Insights

Spectral and structural perspectives of derivatives like 1,3,3-trimethyl-2,6-diphenylpiperidin-4-one have been explored using computational methods such as DFT-B3LYP and XRD analyses. These studies contribute to understanding the molecular structures, vibrational analysis, and molecular electrostatic potentials, providing crucial insights into the chemical properties of these compounds (Anonymous, 2019).

Biological Activity Studies

Research has also been conducted on the neurological impacts of certain derivatives, like the study of 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, indicating significant neurotropic activities. This highlights the potential for these compounds in neuroscientific research and their application in understanding neurological functions and disorders (Zaliznaya et al., 2020).

Safety and Hazards

Future Directions

Piperidines, including 1,3,3-Trimethylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1,3,3-trimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)6-9(3)5-4-7(8)10/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZZQQKKBCQHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylpiperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B3248160.png)

![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)